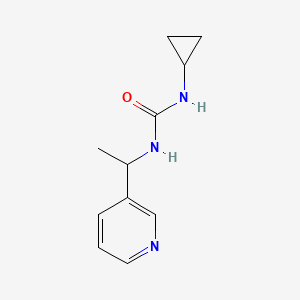
N-(3-methylbutan-2-yl)oxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylbutan-2-yl)oxolane-2-carboxamide, also known as A-796260, is a selective and potent agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in the regulation of inflammation and immune response. The discovery of selective CB2 agonists like A-796260 has led to the development of potential therapeutic agents for various inflammatory and autoimmune diseases.
作用机制
N-(3-methylbutan-2-yl)oxolane-2-carboxamide selectively binds to CB2 receptors and activates downstream signaling pathways that result in the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This leads to a reduction in inflammation and immune response. Unlike CB1 receptors, which are primarily expressed in the central nervous system and are involved in the regulation of pain and appetite, CB2 receptors are primarily expressed in immune cells and are not associated with psychoactive effects.
Biochemical and physiological effects:
N-(3-methylbutan-2-yl)oxolane-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have immunomodulatory effects, such as the promotion of regulatory T cell differentiation and the inhibition of dendritic cell maturation. N-(3-methylbutan-2-yl)oxolane-2-carboxamide has a long half-life and is well-tolerated in animal studies.
实验室实验的优点和局限性
N-(3-methylbutan-2-yl)oxolane-2-carboxamide is a selective and potent CB2 agonist, making it a useful tool for studying the role of CB2 receptors in inflammation and immune response. However, its low yield and complex synthesis method make it difficult to produce in large quantities. Additionally, its selectivity for CB2 receptors may limit its usefulness in studying the effects of cannabinoids on other biological pathways.
未来方向
There are several potential future directions for research on N-(3-methylbutan-2-yl)oxolane-2-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the complexity of the synthesis process. Another area of interest is the investigation of the potential therapeutic applications of N-(3-methylbutan-2-yl)oxolane-2-carboxamide in human clinical trials. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(3-methylbutan-2-yl)oxolane-2-carboxamide.
合成方法
N-(3-methylbutan-2-yl)oxolane-2-carboxamide can be synthesized through a multistep process starting from 3-methyl-2-butanone. The key step involves the reaction of 3-methyl-2-butanone with ethyl oxalyl chloride to form ethyl 3-methyl-2-oxobutanoate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol and acetic anhydride to form N-(3-methylbutan-2-yl)oxolane-2-carboxamide. The overall yield of this synthesis is around 10%.
科学研究应用
N-(3-methylbutan-2-yl)oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. Preclinical studies have shown that N-(3-methylbutan-2-yl)oxolane-2-carboxamide has anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been shown to have analgesic effects in animal models of neuropathic pain.
属性
IUPAC Name |
N-(3-methylbutan-2-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)8(3)11-10(12)9-5-4-6-13-9/h7-9H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLZGOCWFKWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbutan-2-yl)tetrahydrofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)





![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)




